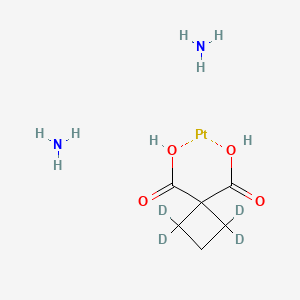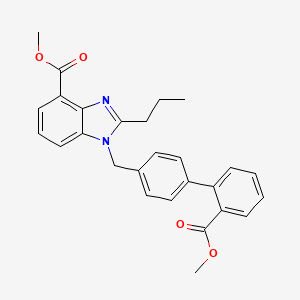
PPAR|A agonist 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PPAR|A agonist 6 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, energy homeostasis, and inflammation. This compound is used in various therapeutic applications, particularly in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PPAR|A agonist 6 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PPAR|A agonist 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Applications De Recherche Scientifique
PPAR|A agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PPARα agonists and their interactions with other molecules.
Biology: Investigated for its role in regulating lipid metabolism and energy homeostasis in various biological systems.
Medicine: Explored for its therapeutic potential in treating metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα
Mécanisme D'action
PPAR|A agonist 6 exerts its effects by binding to the PPARα receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). This interaction leads to the activation or repression of target genes involved in lipid metabolism, energy homeostasis, and inflammation. The molecular targets and pathways involved include the regulation of fatty acid oxidation, lipoprotein metabolism, and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
PPAR|A agonist 6 can be compared with other similar compounds, such as:
Clofibrate: A fibrate drug that also targets PPARα and is used to treat dyslipidemia.
Gemfibrozil: Another fibrate drug with similar mechanisms of action and therapeutic applications.
Fenofibrate: A widely used PPARα agonist for the treatment of hyperlipidemia.
Bezafibrate: A dual PPARα/γ agonist with broader therapeutic applications
This compound is unique in its specific binding affinity and selectivity for PPARα, which may result in distinct pharmacological profiles and therapeutic outcomes compared to other PPAR agonists .
Propriétés
Formule moléculaire |
C27H26N2O4 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
methyl 1-[[4-(2-methoxycarbonylphenyl)phenyl]methyl]-2-propylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C27H26N2O4/c1-4-8-24-28-25-22(27(31)33-3)11-7-12-23(25)29(24)17-18-13-15-19(16-14-18)20-9-5-6-10-21(20)26(30)32-2/h5-7,9-16H,4,8,17H2,1-3H3 |
Clé InChI |
JAKJDNODIONCHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



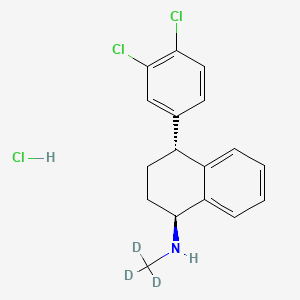

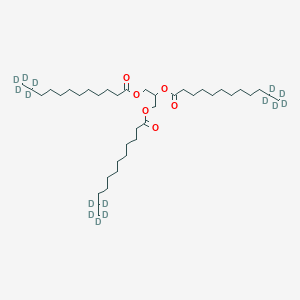
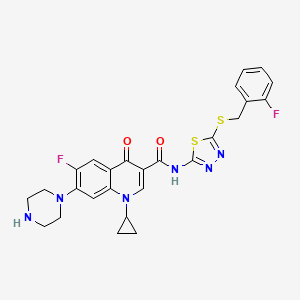
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)

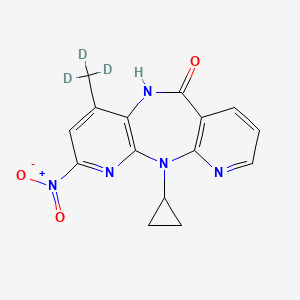

![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)

